molecular formula C17H22N2O B11851970 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine

1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine

Cat. No.: B11851970
M. Wt: 270.37 g/mol
InChI Key: DQKMJFHBNKKWMV-UHFFFAOYSA-N
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Description

1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine typically involves the reaction of 2-ethoxynaphthalene with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst like Yb(OTf)3. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce the corresponding alcohols .

Scientific Research Applications

1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Methoxynaphthalen-1-yl)methyl)piperazine
  • 1-((2-Methoxyphenyl)piperazine)
  • 1-((2-Ethoxyphenyl)piperazine)

Uniqueness

1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine is unique due to the presence of the ethoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-[(2-ethoxynaphthalen-1-yl)methyl]piperazine

InChI

InChI=1S/C17H22N2O/c1-2-20-17-8-7-14-5-3-4-6-15(14)16(17)13-19-11-9-18-10-12-19/h3-8,18H,2,9-13H2,1H3

InChI Key

DQKMJFHBNKKWMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3

Origin of Product

United States

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